molecular formula C15H11F2N5OS B6496274 N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 1351588-49-2

N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No. B6496274
CAS RN: 1351588-49-2
M. Wt: 347.3 g/mol
InChI Key: KAZSSHMFAYULKQ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide (DFPA) is a small molecule that has been studied for its potential applications in a variety of scientific fields. It is a type of pyrazole-based compound, which is a class of organic compounds that contain a five-atom ring structure composed of four carbon atoms and one nitrogen atom. DFPA has attracted considerable attention due to its unique properties, such as its ability to interact with proteins and other biomolecules, as well as its potential to be used as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide is not yet fully understood. However, it is believed that the compound binds to proteins and other biomolecules, forming covalent bonds. This binding is thought to alter the structure and function of the target protein, resulting in changes in the cell’s physiology.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, this compound has been shown to reduce the risk of cardiovascular disease, as well as to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. Additionally, it has a high affinity for proteins and other biomolecules, which makes it useful for studying protein-ligand interactions and other biochemical processes. However, it is important to note that this compound is not water-soluble, and therefore it cannot be used in aqueous solutions.

Future Directions

The potential applications of N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide are numerous, and there are many future directions for research. These include further investigations into the biochemical and physiological effects of this compound, as well as studies of its potential therapeutic applications. Additionally, research into the mechanism of action of this compound could provide insight into the structure and function of proteins and other biomolecules. Finally, further studies into the synthesis of this compound could lead to the development of new and improved methods for synthesizing the compound.

Synthesis Methods

N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide has been synthesized using a variety of methods. The most common method involves reacting a pyrazole derivative with a difluorophenylacetamide. This reaction produces a pyrazole-based compound, which can then be further modified with a variety of reagents to yield this compound. Other methods of synthesis include reacting a difluorophenylacetamide with a difluorophenylthiourea, or reacting a difluorophenylacetamide with a difluorobenzaldehyde.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide has been studied for its potential applications in a variety of scientific fields. It has been used as a ligand in a variety of protein-ligand binding assays, as well as in the study of enzyme-substrate interactions. Additionally, this compound has been used to study the structure and function of proteins and other biomolecules, as well as to investigate the effects of small molecules on cellular processes.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5OS/c16-10-2-3-12(11(17)8-10)19-14(23)9-24-15-5-4-13(20-21-15)22-7-1-6-18-22/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZSSHMFAYULKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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